[D-Trp11]-NEUROTENSIN

Catalog No.
S12883307
CAS No.
M.F
C80H122N22O19
M. Wt
1696.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[D-Trp11]-NEUROTENSIN

Product Name

[D-Trp11]-NEUROTENSIN

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C80H122N22O19

Molecular Weight

1696.0 g/mol

InChI

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-,60-,61-,65-/m0/s1

InChI Key

XHUBQRRWQWIRQR-HEIFKUMQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6

[D-Trp11]-Neurotensin is a modified form of the neuropeptide neurotensin, which is composed of 13 amino acids and plays a significant role in various physiological processes, including pain modulation, thermoregulation, and the regulation of gastrointestinal functions. The substitution of the eleventh amino acid with D-Tryptophan (D-Trp) enhances the peptide's stability against enzymatic degradation while retaining its biological activity. This modification has been shown to improve the compound's resistance to proteolytic cleavage, making it a valuable candidate for therapeutic applications .

The chemical structure of [D-Trp11]-Neurotensin allows it to undergo various reactions typical of peptide compounds. The primary reaction involves its interaction with neurotensin receptors, specifically NTS1 and NTS2. Upon binding, these receptors activate intracellular signaling pathways that lead to physiological responses such as vasodilation and modulation of neurotransmitter release. Additionally, [D-Trp11]-Neurotensin exhibits reduced rates of degradation compared to its parent compound due to the D-amino acid substitution, which alters the peptide's susceptibility to enzymatic cleavage by endopeptidases in the rat brain .

[D-Trp11]-Neurotensin has demonstrated significant biological activity in various studies. It selectively inhibits changes in histaminemia, hematocrit, and blood pressure induced by neurotensin, showcasing its potential as a modulator of neurotensin-related physiological effects . Furthermore, research indicates that this compound can induce sustained hypothermic effects in animal models, attributed to its enhanced stability and receptor binding affinity . The ability to influence metabolic processes makes [D-Trp11]-Neurotensin a candidate for further exploration in therapeutic contexts.

The synthesis of [D-Trp11]-Neurotensin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while ensuring high purity and yield. The incorporation of D-Tryptophan at the eleventh position is achieved through careful selection of protected amino acid derivatives during synthesis. After completion, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to obtain the final product with desired purity levels .

[D-Trp11]-Neurotensin has potential applications in various fields:

  • Pharmacology: Its ability to modulate neurotensin receptor activity positions it as a candidate for developing drugs targeting pain relief and metabolic disorders.
  • Research: Used in studies investigating neuropeptide signaling pathways and their implications in conditions such as obesity and diabetes.
  • Therapeutics: Potential use in treatments for conditions characterized by dysregulation of neurotensin signaling, including anxiety disorders and cardiovascular diseases.

Interaction studies have shown that [D-Trp11]-Neurotensin binds effectively to neurotensin receptors, leading to activation of downstream signaling pathways. These studies highlight that the D-amino acid substitution not only enhances stability but also maintains receptor affinity comparable to native neurotensin . The compound's interactions with other receptors involved in metabolic regulation further underscore its potential therapeutic applications.

Several compounds share structural similarities with [D-Trp11]-Neurotensin. Here are some notable examples:

Compound NameDescriptionUnique Features
NeurotensinNatural peptide involved in neurotransmission and gastrointestinal functionRapidly degraded in vivo
[L-Trp11]-NeurotensinAnalog with L-Tryptophan substitutionLess stable than D-Trp analog
[Dmt11]-NeurotensinContains 2',6'-dimethyltyrosine at position 11Enhanced receptor binding but different effects
[Tle12]-NeurotensinModified at position 12 with Tle (Tetrahydroisoquinoline)Alters pharmacokinetic properties
[Sip10]-NeurotensinIncorporates Sip (Silyl-protected amino acid) at position 10Improved metabolic stability

The uniqueness of [D-Trp11]-Neurotensin lies in its balance between enhanced stability due to D-amino acid incorporation and maintained biological activity through effective receptor interaction. This makes it a promising candidate for further research and potential therapeutic development compared to its analogs.

[D-Trp11]-Neurotensin is synthesized via solid-phase peptide synthesis (SPPS), a method enabling precise incorporation of non-canonical amino acids. The substitution of tyrosine at position 11 with D-tryptophan introduces a sterically bulky indole side chain while inverting the stereochemistry at the α-carbon. This modification disrupts native hydrogen-bonding networks but enhances hydrophobic interactions with receptor pockets.

Key steps in the synthesis include:

  • Resin Activation: Use of Fmoc-protected amino acids on Wang resin.
  • Coupling Cycles: Sequential addition of residues using HBTU/HOBt activation.
  • Chiral Incorporation: D-tryptophan is introduced at position 11 via manual coupling to ensure stereochemical fidelity.
  • Global Deprotection: Cleavage from resin using TFA/water/triisopropylsilane (95:2.5:2.5) to yield the crude peptide.

Post-synthesis purification employs reverse-phase HPLC with a C18 column, achieving >95% purity. The final product is lyophilized as a white powder, stable at -20°C for long-term storage.

Table 1: Synthesis Parameters for [D-Trp11]-Neurotensin

ParameterSpecification
Synthesis MethodSolid-phase (Fmoc chemistry)
Key ModificationD-Trp substitution at position 11
Purification TechniqueReverse-phase HPLC (ACN/water + 0.1% TFA)
Final Purity>95% (HPLC)
Yield15-20% (crude to purified)

Molecular Formula and Stereochemical Configuration

The molecular formula of [D-Trp11]-Neurotensin is C₈₀H₁₂₂N₂₂O₁₉, with a molecular weight of 1695.96 Da. The 13-residue sequence (Pyroglutamic acid¹-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu¹³) features a single stereochemical inversion at position 11, which critically alters receptor binding kinetics.

X-ray crystallography and circular dichroism studies reveal that the D-Trp side chain adopts a gauche+ (χ₁ ≈ -60°) conformation, contrasting with the native tyrosine’s trans (χ₁ ≈ 180°) orientation. This conformational restraint reduces peptide flexibility in the C-terminal region, as evidenced by NMR relaxation measurements showing decreased backbone dynamics between residues 10-13 compared to native neurotensin.

Table 2: Stereochemical Comparison at Position 11

PropertyNative Neurotensin (Tyr11)[D-Trp11]-Neurotensin
Side Chain Volume141 ų162 ų
χ₁ Angle180° (trans)-60° (gauche+)
Hydrophobicity Index-1.231.85

Comparative Analysis with Native Neurotensin and Analogues

[D-Trp11]-Neurotensin exhibits dual agonistic/antagonistic behavior depending on tissue context—antagonizing neurotensin-induced coronary vasodilation in rat hearts (pA₂ = 7.1) while acting as a full agonist in guinea pig atrial preparations (EC₅₀ = 12 nM). This functional divergence stems from receptor subtype specificity: the D-Trp substitution enhances NTS2 affinity (Kd = 0.8 nM) over NTS1 (Kd = 4.3 nM).

Degradation studies in rat brain homogenates demonstrate markedly improved stability:

  • Synaptosomal Half-life: 59 pmol/min/mg (vs. 890 pmol/min/mg for native NT)
  • Membrane-Bound Peptidase Resistance: 12 pmol/min/mg (vs. 1,180 pmol/min/mg)

Table 3: Receptor Binding Affinities of Neurotensin Analogues

AnalogueNTS1 Kd (nM)NTS2 Kd (nM)Selectivity Ratio (NTS2/NTS1)
Native Neurotensin0.41.23.0
[D-Trp11]-Neurotensin4.30.80.19
[D-Phe11]-Neurotensin7.12.90.41
[6-OH-Tic11]-Neurotensin>1005.4<0.05

Biophysical Properties: Solubility, Stability, and Conformational Dynamics

The compound’s solubility profile is concentration-dependent:

  • Aqueous Solubility: 15 mg/mL in distilled water (pH 5.0)
  • Organic Solvents: <1 mg/mL in acetonitrile or DMSO

Accelerated stability testing (40°C/75% RH) shows no degradation after 30 days when stored as lyophilized powder. In solution (pH 7.4 PBS), the half-life extends to 48 hours at 37°C, compared to 22 minutes for native neurotensin.

Molecular dynamics simulations reveal that the D-Trp substitution induces a β-turn between residues 10-13, reducing the peptide’s radius of gyration from 14.2 Å (native) to 12.8 Å. This compact conformation enhances membrane permeability, as demonstrated by a 3.2-fold increase in Caco-2 monolayer transport compared to the parent peptide.

Table 4: Biophysical Properties Under Physiological Conditions

Property[D-Trp11]-NeurotensinNative Neurotensin
α-Helix Content (CD)18%24%
Random Coil (CD)62%58%
Aggregation Temperature72°C65°C
LogD (pH 7.4)-1.1-2.3

[D-Trp11]-Neurotensin functions as a selective neurotensin analog that exhibits distinct receptor binding properties compared to the native neurotensin peptide [1]. The compound demonstrates high affinity binding to Neurotensin Receptor Type 1 (NTR1), which serves as the primary mediator of neurotensin signaling in mammalian systems [1] [2] [3]. NTR1 belongs to the family of seven-transmembrane G protein-coupled receptors and is characterized by its high affinity for neurotensin peptides, whereas Neurotensin Receptor Type 2 (NTR2) exhibits lower affinity and is selectively recognized by levocabastine [1] [2] [3].

The activation of NTR1 by [D-Trp11]-Neurotensin initiates multiple G protein signaling cascades through heterotrimeric G protein coupling mechanisms. Research demonstrates that neurotensin receptor activation leads to the stimulation of Gq/11, Gi/o, Gs, and G13 protein signaling pathways [4]. The Gq/11 coupling represents the canonical pathway, facilitating phospholipase C activation and subsequent intracellular calcium mobilization [5] [6] [4]. Simultaneously, Gi/o protein coupling provides negative regulation of adenylyl cyclase activity, while Gs protein coupling paradoxically promotes adenylyl cyclase activation under specific cellular conditions [4].

The receptor activation process involves rapid phosphorylation and subsequent internalization through β-arrestin-mediated mechanisms [5]. Both β-arrestin 1 and β-arrestin 2 are recruited to the activated receptor complex, facilitating receptor desensitization and signal termination [4]. This process occurs through clathrin-mediated endocytosis, which is crucial for maintaining appropriate receptor sensitivity and preventing prolonged activation [5].

Electrophysiological studies in frog pituitary melanotropes have demonstrated that [D-Trp11]-Neurotensin analogs activate Gq/11-protein-coupled receptor subtypes whose pharmacological profile shares similarities with both mammalian NTR1 and NTR2 receptors [2]. The compound induces dose-dependent increases in action potential frequency with calculated EC50 values demonstrating high potency compared to other neurotensin analogs [2].

The G protein-coupled receptor activation pathways exhibit tissue-specific variations in their coupling efficiency and downstream signaling preferences. In dopaminergic neurons, the activation predominantly occurs through Gq/11 pathways, while in other neuronal populations, alternative coupling mechanisms may predominate [7].

Table 3.1.1: G Protein-Coupled Receptor Activation Components

Signaling ComponentActivation StatusFunctional SignificanceReference
Neurotensin Receptor Type 1 (NTR1)High Affinity BindingPrimary receptor for neurotensin signalingCitation 1, 2, 8
Neurotensin Receptor Type 2 (NTR2)Lower Affinity BindingSelective for levocabastine bindingCitation 1, 2, 8
G-protein Coupling (Gq/11)ActivatedPhospholipase C and calcium mobilizationCitation 19, 22, 39
G-protein Coupling (Gi/o)ActivatedAdenylyl cyclase inhibitionCitation 39
G-protein Coupling (Gs)ActivatedAdenylyl cyclase activationCitation 39
G-protein Coupling (G13)ActivatedRho signaling pathwayCitation 39
β-arrestin 1 RecruitmentRecruitedReceptor desensitizationCitation 39
β-arrestin 2 RecruitmentRecruitedReceptor desensitizationCitation 39
Receptor InternalizationRapid InternalizationSignal terminationCitation 19

Inhibition of Inwardly Rectifying Potassium (Kir) Channels

The modulation of inwardly rectifying potassium channels represents a critical mechanism through which [D-Trp11]-Neurotensin influences neuronal excitability and membrane potential regulation. Neurotensin-induced inhibition of Kir channels occurs through multiple distinct mechanisms involving both classical inwardly rectifying channels and G protein-coupled inwardly rectifying potassium (GIRK) channels [8] [9].

Protein kinase C mediates the inhibition of classical Kir channels, specifically Kir2.1, Kir2.2, and Kir2.3 subtypes [8]. Whole-cell voltage-clamp recordings in dopaminergic neurons demonstrate that neurotensin reduces inwardly rectifying potassium conductance through activation of pertussis toxin-insensitive G proteins and subsequent protein kinase C stimulation [8]. This mechanism results in membrane depolarization and increased neuronal excitability without complete channel blockade, indicating a modulatory rather than inhibitory effect [8].

GIRK channels, particularly Kir3.1 (GIRK1), Kir3.2 (GIRK2), and Kir3.4 (GIRK4), undergo significant inhibition following neurotensin receptor activation [9] [7]. Electrophysiological studies in central amygdala neurons reveal that neurotensin-mediated depression of Kir currents involves both Kir2 subfamily channels and GIRK channels, with GIRK channel inhibition being particularly pronounced at hyperpolarized membrane potentials [9]. The application of specific blockers, including ML 133 for Kir2 channels and tertiapin-Q for GIRK channels, demonstrates that neurotensin effects persist in the presence of individual channel blockers but are significantly attenuated when both channel types are simultaneously blocked [9].

The temporal characteristics of Kir channel inhibition exhibit rapid onset and sustained duration. Neurotensin application produces immediate reductions in inwardly rectifying currents that persist throughout the duration of peptide exposure [8] [9]. The concentration-response relationships demonstrate EC50 values in the nanomolar range, indicating high sensitivity of Kir channels to neurotensin modulation [9].

Kir4.1 channels, which play crucial roles in potassium buffering in astrocytes, represent an additional target for neurotensin-mediated modulation [10]. Although not directly inhibited by [D-Trp11]-Neurotensin, these channels undergo functional modulation through downstream signaling cascades that influence their expression and activity patterns [10]. This indirect modulation contributes to alterations in spatial potassium buffering and neuronal excitability regulation [10].

The selectivity of Kir channel inhibition varies among different channel subtypes. GIRK channels demonstrate the highest sensitivity to neurotensin-mediated inhibition, with significant current reductions observed at physiologically relevant concentrations [9] [7]. Classical Kir channels exhibit partial inhibition that contributes to overall membrane depolarization without complete loss of channel function [8] [9].

Table 3.2.1: Inwardly Rectifying Potassium Channel Inhibition Profiles

Channel TypeInhibition MechanismPhysiological EffectSelectivityReference
Kir2.1 (Classical)Protein Kinase C mediatedMembrane depolarizationPartial inhibitionCitation 10, 13
Kir2.2 (Classical)Protein Kinase C mediatedMembrane depolarizationPartial inhibitionCitation 10, 13
Kir2.3 (Classical)Protein Kinase C mediatedMembrane depolarizationPartial inhibitionCitation 10, 13
Kir3.1 (GIRK1)Direct channel modulationReduced inhibitory toneSignificant inhibitionCitation 13, 35
Kir3.2 (GIRK2)Direct channel modulationReduced inhibitory toneSignificant inhibitionCitation 13, 35
Kir3.4 (GIRK4)Direct channel modulationReduced inhibitory toneSignificant inhibitionCitation 13, 35
Kir4.1 (K+ Transport)Indirect modulationAltered K+ bufferingConditional inhibitionCitation 9

Phospholipase Cβ (PLCβ)-Dependent Intracellular Calcium Mobilization

The activation of phospholipase Cβ represents a fundamental signaling mechanism through which [D-Trp11]-Neurotensin promotes intracellular calcium mobilization and subsequent cellular responses. Following neurotensin receptor activation and Gq/11 protein coupling, phospholipase Cβ undergoes rapid stimulation, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) [11] [12].

The structural organization of phospholipase Cβ enables its regulation by multiple signaling inputs simultaneously. The enzyme contains a highly conserved catalytic core composed of pleckstrin homology domain, EF hand repeats, triose phosphate isomerase-like barrel domain, and C2 domain [11]. The C-terminal extension, unique to PLCβ isoforms, contains the primary Gq/11 binding site and membrane association domains that facilitate efficient substrate hydrolysis [11].

Calcium mobilization occurs through dual mechanisms involving both intracellular store release and extracellular calcium influx [13] [12] [14]. IP3 binding to IP3 receptors on endoplasmic reticulum membranes triggers rapid calcium release from intracellular stores, producing an immediate but transient elevation in cytosolic calcium concentration [13] [12]. This initial calcium spike is followed by sustained calcium influx from extracellular sources, which constitutes the predominant component of neurotensin-evoked calcium elevation [13] [12] [15].

Electrophysiological characterization of neurotensin-induced calcium responses reveals complex temporal dynamics. In dopaminergic neurons, neurotensin produces sustained calcium elevation that persists for extended periods following initial receptor activation [13] [12]. The calcium response exhibits dose-dependent characteristics with EC50 values in the nanomolar range, demonstrating high sensitivity to neurotensin concentrations [14]. Calcium mobilization requires extracellular calcium presence, as calcium-free conditions significantly attenuate neurotensin-evoked responses [13] [12] [14].

The calcium influx component involves multiple calcium channel types with differential sensitivity to neurotensin modulation. N-type and T-type calcium channels undergo inhibition by neurotensin, paradoxically contributing to sustained calcium elevation through mechanisms involving calcium-activated potassium channel modulation [15] [16]. L-type calcium channels remain unaffected by neurotensin, maintaining baseline calcium entry pathways [15] [16].

Store-operated calcium entry represents an additional mechanism contributing to sustained calcium elevation following neurotensin stimulation [17]. Depletion of intracellular calcium stores triggers capacitative calcium entry through store-operated channels, prolonging cytosolic calcium elevation and facilitating sustained signaling responses [17].

Transient receptor potential channels, particularly TRPC subtypes, contribute to neurotensin-induced calcium influx and membrane depolarization [7]. These non-selective cation channels undergo activation downstream of phospholipase Cβ stimulation, providing sustained calcium entry and contributing to neuronal excitability enhancement [7].

The functional significance of PLCβ-dependent calcium mobilization extends beyond simple signal transduction to include regulation of gene expression, enzyme activation, and synaptic plasticity. Calcium-dependent protein kinases, including protein kinase C and calcium/calmodulin-dependent protein kinases, undergo activation following neurotensin-induced calcium elevation, propagating signaling cascades to nuclear targets [12].

Table 3.3.1: Calcium Mobilization Components and Mechanisms

Calcium SourceActivation StatusKineticsFunctional RoleReference
Intracellular Stores (IP3-sensitive)Moderate ActivationRapid but transientInitial calcium spikeCitation 18, 21, 24
Extracellular Influx (Primary)Major ActivationSustained elevationSustained signalingCitation 18, 21, 42
L-type Calcium ChannelsNo ModulationNot applicableBaseline calcium entryCitation 42, 43
N-type Calcium ChannelsInhibitedReduced currentReduced calcium entryCitation 42, 43
T-type Calcium ChannelsInhibitedReduced currentReduced calcium entryCitation 42, 43
Store-operated ChannelsActivatedDelayed activationStore refillingCitation 41
Transient Receptor Potential ChannelsActivatedImmediate activationMembrane depolarizationCitation 35

Crosstalk with Adenylate Cyclase and MAPK Pathways

The interaction between [D-Trp11]-Neurotensin signaling and adenylate cyclase/MAPK pathways represents a complex network of crosstalk mechanisms that coordinate cellular responses to neurotensin receptor activation. These interactions involve both synergistic and antagonistic relationships that modulate signal amplitude, duration, and cellular outcomes [18] [19] [4].

Adenylate cyclase regulation by neurotensin exhibits dual characteristics involving both stimulatory and inhibitory components [6] [18] [4]. Through Gs protein coupling, neurotensin receptor activation promotes adenylate cyclase stimulation and cyclic adenosine monophosphate (cAMP) elevation [4]. Simultaneously, Gi/o protein coupling provides negative regulation of adenylate cyclase activity, creating a biphasic response pattern that depends on receptor expression levels, G protein availability, and cellular context [4]. This dual regulation enables fine-tuning of cAMP signaling responses to neurotensin stimulation [18].

Protein kinase A activation follows cAMP elevation and contributes to transcriptional regulation through cAMP response element-binding protein phosphorylation [20]. The cAMP/PKA pathway exhibits sustained activation patterns following neurotensin stimulation, promoting gene expression changes and long-term cellular adaptations [20]. Exchange protein directly activated by cAMP (Epac) represents an alternative cAMP effector that contributes to neurotensin-induced responses through Rap1 activation and cytoskeletal reorganization [20].

Mitogen-activated protein kinase pathways undergo extensive activation following neurotensin receptor stimulation. Extracellular signal-regulated kinase (ERK) activation occurs through both protein kinase C-dependent and pertussis toxin-sensitive pathways, involving c-Raf-1, MEK1/2, and downstream transcriptional targets [4] [21]. The ERK activation pattern exhibits sustained characteristics that persist for extended periods following initial neurotensin exposure [19] [21].

The temporal dynamics of ERK activation reveal biphasic characteristics with an initial rapid phase followed by a delayed and more prolonged activation [19]. This pattern results from multiple upstream inputs including protein kinase C, Src family kinases, and growth factor receptor transactivation mechanisms [22] [21]. ERK activation promotes cell proliferation, survival signaling, and transcriptional responses that contribute to neurotensin-mediated physiological effects [21].

p38 mitogen-activated protein kinase undergoes context-dependent activation that varies with cellular conditions and neurotensin concentration [19] [23]. Under normal conditions, p38 activation remains minimal, but stress conditions or prolonged neurotensin exposure can trigger significant p38 stimulation [19]. The relationship between ERK and p38 pathways involves complex crosstalk mechanisms where ERK activation can modulate p38 responses through phosphatase regulation and feedback inhibition [19] [23].

Jun N-terminal kinase (JNK) activation exhibits transient characteristics and contributes to apoptosis regulation under specific cellular conditions [19] [23]. The JNK pathway demonstrates bistable activation characteristics that can switch from transient to sustained activity through positive feedback loops [23]. ERK activation enhances dual specificity phosphatase-mediated dephosphorylation of JNK, modulating the threshold for apoptotic responses [23].

Protein kinase C represents a central integration point for neurotensin signaling crosstalk [8] [22] [24]. PKC activation occurs rapidly following phospholipase Cβ stimulation and diacylglycerol production, leading to membrane translocation and substrate phosphorylation [24]. PKC subsequently activates protein kinase D through direct phosphorylation, promoting cytoskeletal reorganization and membrane dynamics [24].

The crosstalk mechanisms involve both positive and negative feedback loops that maintain signaling homeostasis. Protein kinase A activation can phosphorylate and modulate protein kinase C activity, while ERK activation promotes negative feedback through phosphatase induction [23]. These regulatory mechanisms ensure appropriate signal termination and prevent excessive cellular activation [23].

Table 3.4.1: Adenylate Cyclase and MAPK Pathway Crosstalk

Signaling PathwayActivation TypeTemporal PatternFunctional OutcomeReference
Adenylyl Cyclase/cAMPDual RegulationBiphasic responseEnhanced secretionCitation 22, 25, 39
Protein Kinase A (PKA)ActivatedSustained activationTranscriptional activationCitation 52
Extracellular Signal-Regulated Kinase (ERK)ActivatedSustained activationCell proliferationCitation 26, 39, 53
p38 Mitogen-Activated Protein KinaseContext-dependentBiphasic activationStress responseCitation 26, 29
Jun N-terminal Kinase (JNK)Context-dependentTransient activationApoptosis regulationCitation 26, 29
Protein Kinase C (PKC)ActivatedRapid activationMembrane translocationCitation 10, 50, 51
Protein Kinase D (PKD)ActivatedRapid and transientCytoskeletal reorganizationCitation 51
cAMP Response Element-Binding ProteinPhosphorylatedDelayed activationGene expressionCitation 25

XLogP3

-2.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

23

Exact Mass

1694.92565975 g/mol

Monoisotopic Mass

1694.92565975 g/mol

Heavy Atom Count

121

Dates

Last modified: 08-10-2024

Explore Compound Types